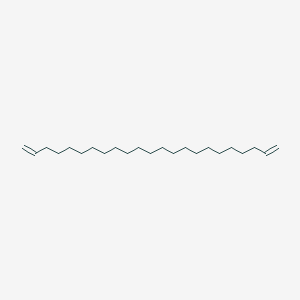

Tricosa-1,22-diene

Description

Tricosa-1,22-diene (C₂₃H₄₄) is a long-chain unsaturated hydrocarbon featuring double bonds at positions 1 and 22. Long-chain dienes like this compound are hypothesized to play roles in biological membranes or as precursors to bioactive molecules, though further studies are needed to confirm its natural occurrence and applications .

Properties

CAS No. |

146860-81-3 |

|---|---|

Molecular Formula |

C23H44 |

Molecular Weight |

320.6 g/mol |

IUPAC Name |

tricosa-1,22-diene |

InChI |

InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-23H2 |

InChI Key |

ICDYZNZLDXPAPX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

- Reagents : Brominated alkenes (e.g., 11-bromoundec-1-ene) are treated with magnesium in THF.

- Formaldehyde Addition : Formaldehyde is added to the Grignard reagent, followed by quenching with water.

- Purification : The resulting alcohol is purified via silica gel chromatography (hexane:ether = 5:1) to yield tricosa-1,22-dien-12-ol (50–55% yield).

Table 1: Grignard Reaction Yields for Alcohol Precursors

Functionalization for ADMET Polymerization

Tricosa-1,22-dien-12-ol is modified to form monomers suitable for ADMET (Admet-Catalyzed Metathesis) polymerization.

Chlorination

Alcohol precursors are chlorinated using triphenylphosphine (Ph₃P) and carbon tetrachloride (CCl₄) at 80°C:

Fluorination

Diethylaminosulfur trifluoride (DAST) is used to introduce fluorine:

- Reaction : Tricosa-1,22-dien-12-ol + DAST → 12-fluorotricosa-1,22-dien-12-ol.

- Conditions : Conducted in CH₂Cl₂ with pyridine at -78°C.

ADMET Polymerization

Chlorinated or fluorinated monomers undergo ADMET polymerization using Grubbs’ first-generation catalyst.

Polymerization Conditions

- Catalyst : Grubbs’ catalyst (500:1 monomer-to-catalyst ratio).

- Solvent : Dichloromethane (DCM) under reflux.

- Duration : 5 days under vacuum.

Table 2: ADMET Polymerization Outcomes

| Monomer | Mₙ (g/mol) | Mw (g/mol) | PDI | Source |

|---|---|---|---|---|

| 12-chlorothis compound | 37,100 | 67,600 | 1.84 | |

| 12-fluorothis compound | N/A | N/A | N/A |

Hydrogenation of Unsaturated Polymers

Hydrogenation is employed to saturate double bonds in ADMET-derived polymers.

Procedure

- Catalyst : Wilkinson’s catalyst (tris(triphenylphosphine)rhodium chloride).

- Conditions : 500 psi H₂ in toluene at 90°C for 5 days.

- Workup : Catalyst removal via tris(hydroxymethyl)phosphine (THP) and precipitation in methanol.

Table 3: Hydrogenation Efficiency

| Polymer | Catalyst Loading | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Unsaturated ADMET polymer | 0.5 mol% | 5 days | >90 |

Deprotection Strategies for Sulfonic Acid Polymers

Sulfonate-protected monomers (e.g., ethyl this compound-12-sulfonate) require deprotection to yield sulfonic acid polymers.

Key Steps

- ADMET Polymerization : Ethyl sulfonate esters are polymerized under reflux in DCM.

- Hydrogenation : Post-polymerization hydrogenation saturates internal double bonds.

- Deprotection : Acidic hydrolysis removes ethyl groups to form sulfonic acid polymers.

Table 4: Sulfonate Ester Polymerization Data

| Reaction Time (h) | Mₙ (g/mol) | Mw (g/mol) | PDI | Source |

|---|---|---|---|---|

| 72 | 33,300 | 73,600 | 2.21 | |

| 24 | 19,000 | 34,500 | 1.82 | |

| 12 | 6,600 | 13,500 | 2.05 |

Critical Challenges and Solutions

- Side Reactions : Trialkylation during sulfonate ester synthesis is mitigated by using substoichiometric LDA and triflate.

- Olefin Isomerization : Hydrogenation at 90°C avoids isomerization, ensuring saturated products.

Spectral Characterization

Key characterization techniques include:

Chemical Reactions Analysis

Sulfonation for Monomer Activation

The alcohol precursor is converted to ethyl tricosa-1,22-diene-12-sulfonate for polymerization:

-

Reagents : Undec-10-en-1-yl trifluoromethanesulfonate, LiOBu.

-

Conditions : Substoichiometric LDA (0.9 eq) to avoid trialkylation byproducts; 40% yield .

-

Characterization :

Polymerization via ADMET

This compound derivatives undergo ADMET polymerization to produce precision sulfonated polyethylenes.

Reaction Conditions and Catalysis

Polymer Characterization

| Property | Value (72 hr polymerization) | Value (24 hr polymerization) | Method |

|---|---|---|---|

| (g/mol) | 33,300 | 19,000 | GPC (PS standards) |

| (g/mol) | 73,600 | 44,420 | GPC (PS standards) |

| PDI | 2.21 | 2.34 | GPC (PS standards) |

| Thermal Stability (°C) | 290 (5% weight loss) | 285 (5% weight loss) | TGA (10°C/min) |

| Melting Point () | 48.17 | 43.35 | DSC (10°C/min) |

Key Findings :

-

Longer polymerization times (72 hr) yield higher molecular weights but broader polydispersity .

-

Sulfonate groups enable ionic aggregation, enhancing thermal stability compared to unfunctionalized polyethylenes .

Avoiding Crosslinking

Trialkylated byproducts (e.g., trienes) lead to crosslinked polymers. Strategies include:

-

Substoichiometric Reagents : Limiting LDA and triflate to suppress trialkylation .

-

Solvent Selection : Avoiding THF during triflate addition to prevent side reactions .

Catalyst Efficiency

Grubbs’ first-generation catalyst provides moderate activity, with 72 hr required for . Alternatives like second-generation catalysts were not reported but could improve turnover .

Scientific Research Applications

Polymer Chemistry

Tricosa-1,22-diene is primarily utilized in the synthesis of polymers through various polymerization techniques, including Acyclic Diene Metathesis (ADMET) polymerization. This method allows for the formation of high-performance polymers with specific properties tailored for industrial applications.

This compound serves as an important precursor in organic synthesis, particularly in ring-closing metathesis (RCM) and other transformations that require diene intermediates.

Case Study: Ring-Closing Metathesis

Research indicates that this compound can be effectively employed as a substrate in RCM reactions. The compound's structure allows it to undergo selective transformations that lead to cyclic compounds with potential applications in pharmaceuticals and materials science. For instance, when subjected to specific catalysts under optimized conditions, high yields of cyclic products were obtained without significant isomerization .

Potential Applications in Material Science

The unique structural characteristics of this compound make it suitable for developing advanced materials with specific functionalities. Its derivatives have shown promise in creating materials with enhanced thermal stability and mechanical strength.

Case Study: Development of Sulfonic Acid Polymers

A notable application involves the synthesis of precision sulfonic acid polymers via ADMET polymerization using this compound derivatives. These polymers exhibit excellent ionic conductivity and thermal properties, making them suitable for applications in fuel cells and other electrochemical devices .

| Application | Material Type | Properties |

|---|---|---|

| Fuel Cells | Sulfonic Acid Polymers | High ionic conductivity |

| Coatings | Crosslinked Polymers | Enhanced mechanical strength |

Environmental Considerations

Recent studies have also explored the use of this compound as a non-toxic solvent alternative in polymerization processes. For example, Cyrene™, a bio-based solvent derived from cellulose, has been investigated for its effectiveness in facilitating ADMET polymerization while minimizing environmental impact .

Mechanism of Action

The mechanism by which tricosa-1,22-diene exerts its effects depends on the specific reaction or application. For example, in polymerization reactions, the double bonds in this compound react with catalysts to form long polymer chains. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Ergosta-7,22-diene Derivatives

Example Compounds :

- 3β-Hydroxyergosta-7,22-diene (Compound 4 in ): Isolated from Hypholoma lateritium, this sterol has a hydroxyl group at C3 and double bonds at C7 and C22.

- 3β,5α-Dihydroxy-6β-acetoxyergosta-7,22-diene (Compound 23 in ): Derived from Colletotrichum sp., this compound demonstrates moderate antifungal activity, likely due to its acetylated hydroxyl groups enhancing membrane disruption .

Key Differences :

- Functional Groups : Tricosa-1,22-diene lacks hydroxyl or acetyloxy substituents, which are critical for the bioactivity of ergosta derivatives.

- Double Bond Position : Ergosta derivatives typically have double bonds at C7 and C22, whereas this compound’s terminal double bonds (C1 and C22) may influence lipid bilayer integration differently .

Stigmasterol and Related Phytosterols

Example Compounds :

- Stigmasta-5,22-diene (): Found in Benincasa hispida seeds, this phytosterol shares a C22 double bond with this compound. It regulates cholesterol synthesis, highlighting the role of dienes in lipid metabolism .

- Stigmasta-8,22-diene (): Present in argan oil, this compound differs in double bond position (C8 vs. C1), which may affect oxidative stability and biological function .

Key Differences :

- Biological Roles: Phytosterols like stigmasterol are integral to membrane structure and hormone synthesis, whereas this compound’s non-steroidal structure limits direct physiological analogies.

- Oxidation Sensitivity : Terminal double bonds (C1 in this compound) are more prone to oxidation than internal ones (e.g., C8 in stigmasta-8,22-diene), impacting stability in industrial applications .

Saturated Analog: n-Tricosane

It is non-toxic, chemically stable, and used in laboratory settings. Its melting point (47.6°C) and boiling point (380°C) provide a baseline for comparing this compound’s physical properties .

Key Differences :

- Reactivity : The absence of double bonds in n-Tricosane reduces reactivity, whereas this compound’s diene structure may participate in polymerization or oxidation reactions.

- Applications: n-Tricosane’s inertness suits it for non-reactive uses (e.g., solvents), while this compound’s unsaturated backbone could be leveraged in synthetic chemistry or material science .

Data Table: Comparative Analysis of this compound and Analogous Compounds

Biological Activity

Tricosa-1,22-diene is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is classified as a long-chain diene with the molecular formula . Its structure features two double bonds located at the first and twenty-second carbon positions, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Effects

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, potentially through mechanisms that disrupt bacterial membranes or inhibit essential metabolic pathways. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Inhibition of growth | |

| Candida albicans | Moderate inhibition |

Cytotoxicity

This compound has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further investigation in cancer therapy.

| Cell Line | Cytotoxicity IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 18 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Membrane Disruption : The diene structure may integrate into lipid bilayers, causing destabilization and leading to cell lysis.

- Apoptosis Induction : Studies indicate that this compound can activate caspases and other apoptotic markers in cancer cells.

- Antioxidant Activity : Some research suggests that this compound may possess antioxidant properties, mitigating oxidative stress in cells.

Study 1: Antimicrobial Activity

A study published in 2021 investigated the antimicrobial efficacy of this compound against various pathogens. The results showed a significant reduction in bacterial load in treated cultures compared to controls. This study highlighted the potential of this compound as a natural antimicrobial agent.

Study 2: Cancer Cell Apoptosis

In another study focusing on its cytotoxic effects, researchers treated several human cancer cell lines with varying concentrations of this compound. The findings indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase activation. This suggests that this compound could serve as a lead compound for developing novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tricosa-1,22-diene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves catalytic cross-metathesis or Wittig reactions. Reaction parameters such as temperature (e.g., maintaining 40–60°C to avoid side reactions), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading (e.g., Grubbs catalyst at 5–10 mol%) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol) is recommended to isolate high-purity fractions .

Q. How can researchers characterize the structural and thermal properties of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm double-bond positions (δ 5.3–5.5 ppm for vinyl protons) and chain length.

- GC-MS : Employ helium carrier gas with a non-polar column (e.g., DB-5) to resolve isomers and quantify purity.

- DSC/TGA : Analyze thermal stability by heating at 10°C/min under nitrogen to determine melting points (expected ~47–50°C) and decomposition thresholds .

Q. What are the best practices for ensuring the stability of this compound during storage and experimental handling?

- Methodological Answer : Store under inert gas (argon) in amber glass vials at –20°C to prevent oxidation. Avoid prolonged exposure to light or humidity. For handling, use gloveboxes for air-sensitive reactions and validate stability via periodic FT-IR checks for carbonyl formation (indicative of oxidation) .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound under varying experimental conditions be systematically analyzed?

- Methodological Answer : Apply triangulation by cross-verifying results from independent methods (e.g., kinetic studies via HPLC vs. calorimetry). Use contradiction frameworks (e.g., identifying confounding variables like trace metal impurities in catalysts) to isolate experimental artifacts. Document all conditions (e.g., solvent batch, humidity levels) to enable reproducibility .

Q. What methodological frameworks (e.g., PICO, FINER) are suitable for designing ecological impact studies on this compound?

- Methodological Answer :

- PICO Framework : Define Population (aquatic organisms), Intervention (exposure to this compound), Comparison (control groups), and Outcome (biomarker changes or mortality rates).

- FINER Criteria : Ensure feasibility (lab-scale microcosms), novelty (e.g., studying bioaccumulation in sediment vs. water), and relevance (align with EPA guidelines for hydrocarbon pollutants) .

Q. How can researchers optimize experimental parameters for studying the catalytic degradation pathways of this compound?

- Methodological Answer : Use a factorial design to test variables like catalyst type (e.g., Pd/C vs. Zeolites), temperature (80–120°C), and reaction time. Monitor degradation intermediates via LC-MS and apply kinetic modeling (e.g., pseudo-first-order rate constants) to identify rate-limiting steps. Validate with isotopic labeling () to trace bond cleavage patterns .

Data Analysis and Reporting

Q. What strategies are effective for reconciling discrepancies in reported physicochemical properties (e.g., boiling points) of this compound across studies?

- Methodological Answer : Cross-reference purity data (e.g., GC-MS >99% vs. 95%) and instrument calibration logs. Use meta-analysis tools (e.g., RevMan) to statistically pool data and identify outliers. Report uncertainties with confidence intervals in publications .

Q. How should researchers design a replication study to address reproducibility challenges in this compound synthesis protocols?

- Methodological Answer : Pre-register the study with explicit protocols (e.g., reaction stoichiometry, purification steps) on platforms like OSF. Include negative controls (e.g., catalyst-free reactions) and share raw data (NMR spectra, chromatograms) in supplementary materials .

Ethical and Ecological Considerations

Q. What methodologies are recommended for assessing the long-term ecological risks of this compound in aquatic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.